N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine
Description
N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative. Its structure features a central ethylenediamine backbone, with the N1 nitrogen atom bearing two substituents: a 1-benzylpiperidin-3-yl group (a six-membered piperidine ring with a benzyl substituent) and an isopropyl group. This combination confers unique steric, electronic, and physicochemical properties, making it relevant in medicinal chemistry and materials science. The compound’s molecular formula is C17H29N3, with a molecular weight of 275.43 g/mol .
Properties
IUPAC Name |
N'-(1-benzylpiperidin-3-yl)-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGBFRXQGVNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involves the reaction of 1-benzylpiperidine with isopropylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-dione.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Differences
Piperidine vs. Pyrrolidine Substituents
- Target Compound : The piperidine ring (6-membered) provides greater conformational flexibility compared to pyrrolidine (5-membered). This may enhance binding to biological targets requiring larger hydrophobic pockets, such as enzymes or receptors in the central nervous system (CNS) .
Aromatic vs. Heterocyclic Substituents
- Quinoline Derivatives (e.g., Ro 41-3118): The 7-chloroquinoline moiety is associated with antimalarial and antimicrobial activity, leveraging its planar aromatic system for intercalation or metal chelation .
Alkyl vs. Cycloalkyl Groups
- Isopropyl vs.
Lipophilicity and Solubility
- The benzylpiperidine group in the target compound increases lipophilicity (logP ~3–4 estimated), favoring blood-brain barrier penetration for CNS applications. In contrast, polar substituents like dimethylamine () reduce logP, enhancing aqueous solubility but limiting membrane permeability .
Metal Coordination Capacity
- Ethane-1,2-diamine derivatives often act as bidentate ligands. The target compound’s benzylpiperidine may sterically hinder metal coordination compared to simpler analogs like N1-[2-(2-aminoethylimino)-1-methyl-propylidene]-ethane-1,2-diamine (), which forms stable Cu(II) complexes for antimicrobial applications .
Biological Activity
N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is a piperidine derivative notable for its diverse biological activities. This compound has been the subject of various studies, focusing on its potential therapeutic applications, mechanisms of action, and comparative effectiveness against other similar compounds.
Overview of the Compound
- Chemical Name : this compound
- Molecular Formula : C17H27N3
- Molecular Weight : Approximately 261.41 g/mol
- CAS Number : 1353984-34-5
This compound features a piperidine ring which is crucial for its pharmacological properties, alongside a benzyl group that enhances lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to physiological effects. Research indicates that it can influence neurotransmitter systems, which may contribute to its therapeutic potential.
Anticancer Activity
In recent studies, this compound has shown promising anticancer properties. For instance, an evaluation involving various cancer cell lines demonstrated that this compound significantly inhibited cell viability at micromolar concentrations. The results suggest a potential role in cancer therapy due to its ability to disrupt cellular proliferation pathways.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. Its structural similarity to known psychoactive substances positions it as a candidate for studying its impact on neurological conditions. In vitro studies have indicated that it may enhance dopaminergic activity, potentially offering therapeutic avenues for disorders such as depression and schizophrenia.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural and functional similarities with other piperidine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N1-(1-benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine | C17H28N3 | Contains a methyl group instead of isopropyl |
| N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine | C17H27N3 | Incorporates a cyclopropyl group |
| 1-Benzylpiperidin-3-one | C12H15NO | Lacks the ethylene diamine component |
These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from this compound.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy : A study published in 2024 assessed the efficacy of this compound against human cancer cell lines. The findings indicated a dose-dependent reduction in cell viability across multiple lines, suggesting its potential as an anticancer agent.
- Neurotransmitter Modulation : Another research effort focused on the compound's interaction with dopamine receptors. Results indicated an increase in dopamine release in neuronal cultures treated with this compound compared to controls, highlighting its neuropharmacological potential.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine?
The synthesis typically involves multi-step alkylation and ring-forming reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while ethers (THF) improve selectivity .
- Temperature control : Maintain 0–60°C to suppress side reactions (e.g., over-alkylation) .
- Catalysts : Use bases like K₂CO₃ or NaH to deprotonate intermediates and drive alkylation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization ensures >95% purity .
Basic: How can structural characterization of this compound be performed to confirm its stereochemistry?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include benzyl aromatic protons (δ 7.2–7.4 ppm) and piperidine N-CH₂ groups (δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolve spatial arrangement using SHELX software for refinement. High-resolution data (≤1.0 Å) are critical for unambiguous stereochemical assignment .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 275.43) .
Advanced: How should researchers resolve contradictions between spectroscopic data and predicted structural models?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-optimized structures) to identify discrepancies in coupling constants or chemical shifts .
- Dynamic NMR : Assess conformational flexibility causing signal splitting at variable temperatures .
- Crystallographic refinement : Use SHELXL for precise bond-length/angle measurements to validate or correct proposed geometries .
Advanced: What strategies are effective for enantioselective synthesis of this compound?
- Chiral auxiliaries : Employ enantiopure benzylpiperidine precursors synthesized via asymmetric hydrogenation .
- Chiral chromatography : Separate enantiomers using HPLC with a chiral stationary phase (e.g., amylose-based columns) .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .
Advanced: How can researchers investigate the compound’s interaction with biological targets like cannabinoid receptors?
- Radioligand binding assays : Measure affinity (Kᵢ) using [³H]CP-55,940 for CB1 receptors. Include negative controls (e.g., SR141716A) to validate specificity .
- Functional assays : Monitor cAMP accumulation in HEK293 cells expressing CB1 to assess agonism/antagonism .
- Molecular docking : Simulate binding modes using AutoDock Vina and validate with mutagenesis studies (e.g., CB1 F200L mutants) .
Basic: What precautions are necessary for handling this compound in experimental settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with amine irritants .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Waste disposal : Neutralize with dilute acetic acid before aqueous waste disposal .
Advanced: How can stability issues during long-term storage be mitigated?
- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
- Stability assays : Monitor degradation via HPLC-UV (λ = 254 nm) monthly. Detect impurities like oxidized piperidine derivatives .
Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP ≈ 2.1) .
- pKa prediction : SPARC or MoKa software models basic amine groups (pKa ≈ 9.5 for piperidine N) .
- Solubility : COSMO-RS predicts solubility in aqueous buffers (e.g., PBS: ~5 mg/mL at pH 7.4) .
Basic: How can researchers validate the compound’s purity before biological assays?
- HPLC : Use a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) with UV detection. Purity ≥95% is required for in vitro studies .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 74.13%, H: 10.61%, N: 15.26%) .
Advanced: How to address contradictory results in pharmacological studies (e.g., varying IC₅₀ values across assays)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Compare radioligand binding (Kᵢ) with functional data (EC₅₀) to distinguish affinity vs efficacy .
- Allosteric modulation : Test for non-competitive inhibition via Schild analysis or GTPγS binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
